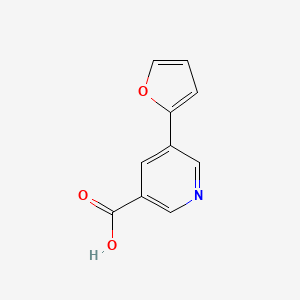

5-(フラン-2-イル)ニコチン酸

説明

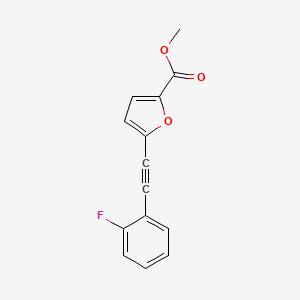

5-(Furan-2-yl)nicotinic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(Furan-2-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

バイオマス変換とバイオリファイナリー

5-(フラン-2-イル)ニコチン酸: は、バイオマスから合成可能なフラン誘導体です。従来の石油精製所を置き換えることを目指すバイオリファイナリーの開発において重要な役割を果たします。 この化合物は、様々なバイオベース材料の合成における中間体として使用することができ、化学物質の持続可能な生産に貢献します .

医薬品研究

医薬品化学において、5-(フラン-2-イル)ニコチン酸のようなフラン誘導体は、創薬に不可欠です。それらは治療効果で知られており、多くの革新的な抗菌剤の開発につながっています。 この化合物は、微生物の耐性を克服するために、異なる作用機序を持つ新しい薬剤を創製するために使用できます .

抗菌剤

フラン誘導体の抗菌活性は、5-(フラン-2-イル)ニコチン酸を新しい抗菌薬を開発するための潜在的な候補にしています。 グラム陽性菌とグラム陰性菌の両方によって引き起こされる感染症の治療に使用することができ、新しい抗菌化合物の緊急のニーズに対応しています .

キラル化合物の合成

キラルフランは、医薬品や農薬の合成において重要であり、5-(フラン-2-イル)ニコチン酸は、特定のエナンチオマー特性を持つ薬剤を創製するために不可欠なキラル化合物を生成するために、様々な合成方法で使用できます .

材料科学

フラン誘導体は、独特の特性を持つ新しい材料を創製するために、材料科学でも使用されています。5-(フラン-2-イル)ニコチン酸は、ポリマーや複合材料の合成における前駆体となり、この分野の進歩に貢献することができます .

グリーンケミストリー

グリーンケミストリーの一環として、5-(フラン-2-イル)ニコチン酸は、環境に優しい合成経路を開発するために使用されています。 廃棄物を最小限に抑え、有害物質の使用を削減する持続可能なプロセスを創出するのに役立ちます .

Safety and Hazards

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their reactivity . They have been used in the synthesis of new drugs due to the remarkable therapeutic efficacy of furan-related medicines .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways due to their reactivity .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

生化学分析

Biochemical Properties

5-(Furan-2-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular redox reactions. The interaction between 5-(Furan-2-yl)nicotinic acid and these enzymes can modulate their activity, thereby influencing metabolic pathways and energy production within cells .

Cellular Effects

The effects of 5-(Furan-2-yl)nicotinic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Furan-2-yl)nicotinic acid has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival .

Molecular Mechanism

At the molecular level, 5-(Furan-2-yl)nicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 5-(Furan-2-yl)nicotinic acid has been found to inhibit certain kinases, which play a role in cell cycle regulation . This inhibition can result in altered cell cycle progression and potentially induce apoptosis in cancer cells. Furthermore, 5-(Furan-2-yl)nicotinic acid can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Furan-2-yl)nicotinic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Furan-2-yl)nicotinic acid is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to 5-(Furan-2-yl)nicotinic acid has been associated with sustained modulation of cellular pathways, which can lead to adaptive responses or cellular toxicity .

Dosage Effects in Animal Models

The effects of 5-(Furan-2-yl)nicotinic acid vary with different dosages in animal models. At low doses, it can enhance metabolic activity and promote cell survival. At high doses, 5-(Furan-2-yl)nicotinic acid can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .

Metabolic Pathways

5-(Furan-2-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide adenine dinucleotide phosphate (NADP)-dependent oxidoreductases, which are essential for maintaining cellular redox balance . Additionally, 5-(Furan-2-yl)nicotinic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 5-(Furan-2-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-(Furan-2-yl)nicotinic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-(Furan-2-yl)nicotinic acid is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, 5-(Furan-2-yl)nicotinic acid can undergo post-translational modifications that direct it to specific organelles, thereby influencing its biochemical interactions and effects .

特性

IUPAC Name |

5-(furan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWRLRMUNJGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629585 | |

| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-84-2 | |

| Record name | 5-(2-Furanyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)